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Abstract

KZR-504 is a potent and highly selective dipeptide epoxyketone inhibitor of the
immunoproteasome subunit Low Molecular Mass Polypeptide 2 (LMP2 or (31i). Its discovery
represents a significant advancement in the pursuit of targeted therapies for autoimmune
diseases. By selectively targeting a specific catalytic subunit of the immunoproteasome, KZR-
504 offers the potential for a more refined immunomodulatory effect with an improved safety
profile compared to broader proteasome inhibitors. This technical guide provides a
comprehensive overview of KZR-504, including its discovery, mechanism of action, quantitative
biochemical and cellular activity, and detailed experimental protocols for its synthesis and
characterization.

Introduction

The ubiquitin-proteasome system is a critical cellular machinery responsible for protein
degradation, playing a vital role in maintaining protein homeostasis. In hematopoietic cells, a
specialized form of the proteasome, known as the immunoproteasome, is predominantly
expressed. The immunoproteasome contains three distinct catalytic B-subunits: LMP2 ([31i),
MECL-1 (B2i), and LMP7 (35i), which replace their constitutive counterparts (1, 2, and (35).
The immunoproteasome is crucial for processing antigens for presentation by MHC class |
molecules and is implicated in the regulation of cytokine production and T-cell differentiation.[1]

[2]
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Dysregulation of the immunoproteasome has been linked to the pathogenesis of various
autoimmune diseases. Consequently, selective inhibition of immunoproteasome subunits has
emerged as a promising therapeutic strategy.[2] KZR-504 was identified through the screening
of a focused library of epoxy ketones, which revealed a series of potent dipeptides.[1][3]
Subsequent optimization led to the discovery of KZR-504 (also referred to as compound 12 in
scientific literature), a highly selective inhibitor of the LMP2 subunit.[1]

Discovery and Optimization of KZR-504

The discovery of KZR-504 was a result of a systematic drug discovery campaign aimed at

identifying selective inhibitors of the immunoproteasome.
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Caption: A logical workflow diagram illustrating the discovery and optimization process of KZR-
504.

The process began with the screening of a focused library of epoxy ketones, which led to the
identification of a series of potent dipeptides.[1][3] Through structure-activity relationship (SAR)
studies, this dipeptide series was optimized to enhance potency, selectivity, and in vivo stability,
culminating in the identification of KZR-504.[1] A key modification involved the replacement of a
p-methoxyphenylalanine residue with serine, which diminished a hydrophobic interaction with a
non-target residue and significantly improved solubility and stability while maintaining high
selectivity for LMP2.[1]

Mechanism of Action and Signaling Pathways

KZR-504 is a covalent inhibitor that irreversibly binds to the N-terminal threonine residue in the
active site of the LMP2 subunit of the immunoproteasome.[1] By inhibiting the caspase-like
activity of the immunoproteasome, KZR-504 can modulate downstream signaling pathways
involved in the inflammatory response.

Inhibition of LMP2 has been shown to be a key component in achieving a therapeutic effect in
autoimmune disease models.[4] While selective inhibition of LMP7 alone has limited effects,
co-inhibition of LMP2 and LMP7 has been demonstrated to impair MHC class | cell surface
expression, reduce the secretion of pro-inflammatory cytokines such as IL-6, and affect the
differentiation of naive T helper cells into Th17 cells.[4] This suggests a synergistic role for the
inhibition of both subunits in ameliorating autoimmunity.
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Caption: Signaling pathway illustrating the mechanism of action of KZR-504 and its
downstream effects.

Quantitative Data

The following tables summarize the key quantitative data for KZR-504.

Table 1: In Vitro Potency and Selectivity of KZR-504
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Target Subunit IC50 (nM) Reference
LMP2 (B1i) 51 [1][3]
LMP7 (B5i) 4,274 [1][3]
B5c >25,000 [1]
MECL-1 (B2i) >25,000 [1]
B2c >25,000 [1]
Blc >25,000 [1]
Table 2: In Vivo Activity of KZR-504
Parameter Value Species Reference

Target Inhibition

>1 mg/k Mouse 113
(550%) o/kg [11(3]
Significantly lower
Permeability than other tested N/A [11[3]

compounds

Experimental Protocols

General Synthesis of Dipeptide Epoxyketone Inhibitors

(e.g., KZR-504)

The synthesis of KZR-504 and similar dipeptide epoxyketones generally follows a multi-step
process involving peptide coupling and the formation of the epoxyketone warhead. The

following is a generalized protocol based on the synthesis of similar compounds.
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Caption: A generalized workflow for the synthesis of KZR-504.
Materials:
» Protected amino acids (e.g., Boc-Ser(tBu)-OH, Boc-Phe-OH)

o Peptide coupling reagents (e.g., HATU, HOBt, EDC)
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e Bases (e.g., DIPEA, NMM)

e Solvents (e.g., DMF, DCM)

e N,O-Dimethylhydroxylamine hydrochloride

o Grignard reagent (e.g., isopropenylmagnesium bromide)

» Oxidizing agent for epoxidation (e.g., m-CPBA or sodium hypochlorite)
o Deprotection reagents (e.g., TFA)

« Purification supplies (e.g., HPLC columns, solvents)

Procedure:

e Peptide Coupling: The protected dipeptide backbone is assembled using standard solution-
phase peptide synthesis techniques. The C-terminal amino acid is coupled with the N-
terminal amino acid using a suitable coupling reagent and base in an appropriate solvent.

o Weinreb Amide Formation: The carboxylic acid of the dipeptide is converted to a Weinreb
amide by reacting it with N,O-dimethylhydroxylamine hydrochloride in the presence of a
coupling agent.

o Grignard Reaction: The Weinreb amide is then reacted with a Grignard reagent, such as
isopropenylmagnesium bromide, to form the corresponding vinyl ketone.

o Epoxidation: The vinyl ketone is subjected to epoxidation using an oxidizing agent like m-
CPBA or sodium hypochlorite to yield the epoxyketone.

o Deprotection: Any remaining protecting groups are removed using appropriate deprotection
conditions (e.g., TFA for Boc groups).

 Purification: The final product, KZR-504, is purified to a high degree using techniques such
as reversed-phase high-performance liquid chromatography (RP-HPLC). The purified
compound is characterized by mass spectrometry and NMR to confirm its identity and purity.
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Proteasome Constitutive/lmmunoproteasome Subunit
ELISA (ProCISE) Assay

The ProCISE assay is a quantitative method to measure the specific activity of individual
proteasome subunits in cellular lysates.

Materials:

Cell lysate (e.g., from MOLT-4 human T cell leukemia cells)

o Assay buffer (typically Tris-based with ATP and MgCl2)

 Biotinylated proteasome active site probe

o Streptavidin-coated plates

» Antibodies specific for each proteasome subunit (LMP2, LMP7, 35, etc.)

o HRP-conjugated secondary antibody

e TMB substrate

e Plate reader

Procedure:

Lysate Preparation: Cells are lysed in a buffer that preserves proteasome activity. Protein
concentration is determined using a standard method (e.g., BCA assay).

e Inhibitor Treatment: The cell lysate is incubated with varying concentrations of KZR-504 or a
vehicle control for a specified period.

e Probe Labeling: A biotinylated covalent proteasome probe is added to the lysate to label the
active proteasome subunits that have not been inhibited by KZR-504.

o Capture: The probe-labeled proteasomes are captured on streptavidin-coated microplates.
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» Subunit Detection: The captured proteasomes are then incubated with primary antibodies
specific to each of the proteasome subunits of interest.

e Secondary Antibody and Detection: An HRP-conjugated secondary antibody is added,
followed by the addition of a TMB substrate. The colorimetric reaction is stopped, and the
absorbance is read on a plate reader.

o Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against
the logarithm of the inhibitor concentration.

Conclusion

KZR-504 is a highly selective and potent dipeptide inhibitor of the immunoproteasome subunit
LMP2. Its discovery and characterization have provided a valuable chemical probe to further
elucidate the role of LMP2 in immune function and a promising lead compound for the
development of targeted therapies for autoimmune diseases. The detailed methodologies and
data presented in this technical guide are intended to facilitate further research and
development in this important area of medicinal chemistry and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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